1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
Description
1-Cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide compound featuring a cyclohexyl group at the pyrrolidine nitrogen and a 4-phenoxyphenyl substituent on the carboxamide moiety. It is identified as an investigative compound targeting Bacterial Fatty Acid Synthetase I (Bact inhA), with a reported IC50 of ~100,000 nM, indicating relatively low inhibitory potency . Its synonyms include STK325139, CHEMBL217773, and AKOS000340345, among others . The compound’s structure combines hydrophobic (cyclohexyl, phenoxyphenyl) and polar (carboxamide, ketone) functionalities, which may influence its binding interactions and pharmacokinetic properties.
Properties
IUPAC Name |
1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-22-15-17(16-25(22)19-7-3-1-4-8-19)23(27)24-18-11-13-21(14-12-18)28-20-9-5-2-6-10-20/h2,5-6,9-14,17,19H,1,3-4,7-8,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXXBNPVWUOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387858 | |
| Record name | STK325139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669696-41-7 | |
| Record name | STK325139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 306.37 g/mol. The presence of an oxo group and a carboxamide functionality contributes to its chemical reactivity and biological activity. The structure can be visualized as follows:
Medicinal Chemistry Applications
1-Cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has shown promise in several medicinal applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique combination of functional groups may enhance the compound's ability to interact with biological targets involved in cancer progression.
- Analgesic Properties : Research indicates that pyrrolidine derivatives can possess analgesic effects, potentially making this compound a candidate for pain management therapies.
- Neuroprotective Effects : Some studies have reported that pyrrolidine derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the cyclohexyl group.
- Functionalization to include the oxo and carboxamide groups.
Further studies are needed to elucidate the specific mechanisms by which this compound exerts its biological effects.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects on Target Affinity: The cyclohexyl-phenoxyphenyl combination in the target compound provides significant hydrophobicity, which may limit solubility and hinder binding to Bact inhA . In contrast, analogs with pyridinyl (e.g., ) or tetrahydropyranyl groups () introduce heteroatoms that could improve water solubility and target engagement. Electron-withdrawing groups (e.g., fluorine in ) may enhance metabolic stability but could reduce binding affinity if steric clashes occur.
Activity Against Diverse Targets :
- While the target compound shows weak activity against Bact inhA, analogs like 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () are linked to GSK3B inhibition, suggesting scaffold versatility across enzyme classes .
Biological Activity
1-Cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide, also known by its CAS number 669696-41-7, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C23H26N2O3
- Molecular Weight : 378.5 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine core with various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and its interactions with key biological targets.
Anticancer Properties
Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
In vitro assays demonstrated that the compound induces apoptosis in these cancer cell lines through mechanisms involving caspase activation, suggesting a pathway for therapeutic development.
This compound appears to exert its effects through several mechanisms:
- Caspase Activation : Flow cytometry assays indicate that the compound enhances caspase 3/7 activity, leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in MCF-7 cells, disrupting their proliferation.
- Hydrophobic Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins involved in cancer cell survival.
Case Studies and Research Findings
A range of studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated IC50 values in the micromolar range against MCF-7 and MEL-8 cell lines, indicating significant cytotoxicity. |
| Study B | Identified apoptosis induction via increased caspase activity in treated cells. |
| Study C | Molecular docking revealed interactions similar to known anticancer agents like Tamoxifen. |
Specific Case Study Example
In a study assessing the efficacy of various pyrrolidine derivatives, this compound showed promising results with an IC50 value of approximately 0.65 µM against MCF-7 cells. This positions it as a potential candidate for further development in anticancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization to form the pyrrolidine ring and subsequent functionalization. For example, similar compounds (e.g., N-(2-chlorobenzyl)-1-methyl-5-oxo-pyrrolidine derivatives) require Lewis acid/base catalysts for ring closure and nucleophilic substitution for aryl group attachment . Key parameters include:
- Temperature : 80–120°C for cyclization steps.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysts : Triethylamine or DMAP for carboxamide bond formation .
Yield optimization requires iterative testing of these parameters using HPLC or LC-MS for purity assessment.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Confirm cyclohexyl and phenoxyphenyl substituents via H and C chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (CHNO: calculated 378.47 g/mol) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–150°C to identify decomposition points.
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
- Humidity Testing : Store at 25°C/60% RH for 4 weeks; quantify hydrolysis products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., phenoxyphenyl vs. chlorophenyl) influence biological activity in related pyrrolidine carboxamides?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare IC values against biological targets (e.g., enzymes, receptors) using analogs with halogenated or alkoxy aryl groups. For example, fluorophenyl analogs exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation .
- Computational Modeling : Perform DFT calculations to map electron density distributions and predict binding affinities .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer:
- Standardized Assays : Replicate assays (e.g., kinase inhibition) under controlled conditions (pH, temperature, co-solvents) to minimize variability .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if conflicting IC values arise from fluorescence-based assays .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties while minimizing off-target effects?
- Methodological Answer:
- Dosing Optimization : Conduct dose-escalation studies in rodent models, monitoring plasma concentrations via LC-MS/MS to establish C and AUC .
- Tissue Distribution : Use radiolabeled C-compound to track bioavailability in target organs .
- Off-Target Screening : Employ broad-panel GPCR/kinase profiling to identify unintended interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
